Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
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Overview
Description
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where a phenyl-substituted aldehyde reacts with a trifluoromethyl ketone in the presence of a base to form the chromone structure. Subsequent esterification with tert-butyl alcohol under acidic conditions yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can be used to convert the chromone to its corresponding dihydrochromone.
Substitution: The compound can undergo nucleophilic substitution reactions at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Quinones from oxidation reactions.
Dihydrochromones from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has shown potential biological activities, including anti-inflammatory and antioxidant properties. It can be used in the study of biological pathways and the development of therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases, such as cancer and neurodegenerative disorders. Its ability to modulate biological targets makes it a promising candidate for drug development.
Industry: In the industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with enhanced performance and durability.
Mechanism of Action
The mechanism by which tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chromone derivatives: These compounds share the chromone core structure and exhibit similar biological activities.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group often have enhanced biological activity and stability.
Tert-butyl esters: These esters are known for their stability and resistance to hydrolysis.
Uniqueness: Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate stands out due to its combination of the chromone core, trifluoromethyl group, and tert-butyl ester. This unique structure contributes to its diverse applications and potential advantages over similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O5/c1-21(2,3)30-17(26)12-28-14-9-10-15-16(11-14)29-20(22(23,24)25)18(19(15)27)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMLMXWSRXIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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